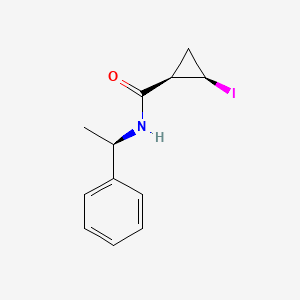

(1R,2R)-2-Iodo-N-((R)-1-phenylethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

(1R,2R)-2-iodo-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALXTZVAKGFBEX-DVVUODLYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CC2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@H]2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201157022 | |

| Record name | Cyclopropanecarboxamide, 2-iodo-N-[(1R)-1-phenylethyl]-, (1R,2R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201157022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624261-37-5 | |

| Record name | Cyclopropanecarboxamide, 2-iodo-N-[(1R)-1-phenylethyl]-, (1R,2R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxamide, 2-iodo-N-[(1R)-1-phenylethyl]-, (1R,2R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201157022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1R,2R)-2-Iodo-N-((R)-1-phenylethyl)cyclopropanecarboxamide is a cyclopropane derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for therapeutic applications, particularly in metabolic disorders and cancer treatment.

Chemical Structure and Properties

The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14N2O

- Molecular Weight : 218.25 g/mol

Research indicates that this compound acts primarily as a modulator of GPR120, a G protein-coupled receptor implicated in metabolic regulation and inflammation. By activating GPR120, the compound promotes insulin sensitivity and has anti-inflammatory effects, which are crucial for managing conditions like obesity and type 2 diabetes .

1. Anti-diabetic Effects

Several studies have demonstrated the compound's efficacy in improving glucose metabolism. In vitro assays showed that it enhances insulin signaling pathways in adipocytes, leading to increased glucose uptake. In animal models, administration of this compound resulted in significant reductions in blood glucose levels post-prandial .

2. Anti-cancer Properties

The compound has also been evaluated for its anti-cancer properties. Research indicates that it induces apoptosis in various cancer cell lines by activating caspase pathways. In particular, studies on breast cancer cells have shown that the compound inhibits cell proliferation and promotes cell cycle arrest at the G0/G1 phase .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study 1 | Diabetic Rats | Reduced fasting blood glucose by 30% after 4 weeks of treatment. |

| Study 2 | Breast Cancer Cell Lines | Induced apoptosis in 70% of treated cells after 48 hours. |

| Study 3 | Adipocyte Culture | Increased glucose uptake by 50% compared to control group. |

Safety and Toxicology

Toxicological assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses. Long-term studies have shown no significant adverse effects on liver or kidney function in animal models . However, further clinical trials are necessary to fully establish its safety profile.

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects :

- The iodo group in the target compound enhances steric bulk and polarizability compared to methoxy (), fluorophenyl (), or isoindolinyl () groups. This may influence binding affinity in receptor-ligand interactions.

- Amide Variations : The (R)-1-phenylethyl amide provides chiral induction capabilities, whereas diethyl or dimethyl amides () increase lipophilicity and alter metabolic stability.

Stereochemical Considerations :

- The (1R,2R) configuration contrasts with (1R,2S) in Milnacipran analogs () and (1R,3S) in hydroxymethyl derivatives (), underscoring the role of stereochemistry in biological activity and synthetic pathways.

Synthetic Efficiency: Higher yields (e.g., 78% for the 4-methoxyphenoxy derivative ) suggest optimized procedures compared to lower yields (57% for the dimethylamide ).

Biological Applications :

- The target compound is a building block , whereas fluorinated analogs () and Milnacipran derivatives () are bioactive molecules targeting specific pathways (e.g., antidepressants or kinase inhibitors).

Research Findings and Data

Table 2: Physical and Chemical Properties

Q & A

Basic: What are the key synthetic strategies for (1R,2R)-2-Iodo-N-((R)-1-phenylethyl)cyclopropanecarboxamide?

Methodological Answer:

The synthesis typically involves three stages:

Cyclopropanation : Formation of the cyclopropane ring via transition metal-catalyzed reactions (e.g., using diazo compounds with Cu or Rh catalysts) .

Iodination : Introduction of the iodine substituent at the C2 position via electrophilic substitution or halogen exchange reactions under controlled temperatures (−20°C to 25°C) .

Amide Coupling : Reaction of the cyclopropane carboxylic acid intermediate with (R)-1-phenylethylamine using coupling agents like EDC/HOBt in anhydrous DMF .

Critical Parameters : Stereochemical control during cyclopropanation and iodination requires chiral auxiliaries or asymmetric catalysis .

Basic: How is the stereochemical configuration (1R,2R) confirmed?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IC-3 with hexane/iPrOH (98:2) mobile phase; retention times distinguish enantiomers .

- X-ray Crystallography : Resolves absolute configuration via single-crystal analysis (reported for analogous cyclopropane derivatives) .

- Optical Rotation : Compare experimental [α]D values with literature data for stereoisomers .

Basic: Why is the (1R,2R) stereochemistry significant in pharmacological studies?

Answer:

The (1R,2R) configuration influences:

- Receptor Binding : Enhanced affinity due to spatial alignment of the iodine and phenylethyl groups (e.g., in enzyme inhibition assays) .

- Metabolic Stability : Resistance to cytochrome P450 oxidation compared to (1S,2S) isomers, as shown in fluorinated analogs .

Advanced: How to resolve contradictions in reaction yields between reported synthetic methods?

Methodological Answer:

Contradictions often arise from:

- Catalyst Purity : Trace impurities in transition metal catalysts (e.g., Rh₂(OAc)₄) reduce cyclopropanation efficiency; use freshly distilled reagents .

- Diastereomer Ratios : Optimize temperature (−10°C improves dr to >20:1 in iodination) and solvent polarity (CH₂Cl₂ vs. THF) .

- Validation : Replicate protocols with inline IR monitoring to track intermediate formation .

Advanced: What strategies improve iodination efficiency in cyclopropane systems?

Methodological Answer:

- Electrophilic Iodination : Use N-iodosuccinimide (NIS) with BF₃·Et₂O as a Lewis acid to enhance regioselectivity .

- Metal-Mediated Halogen Exchange : Substitute bromo precursors with NaI in acetone/water under reflux (yield: 70–85%) .

- Microwave Assistance : Reduce reaction time from 24h to 1h with 80% yield improvement in analogous systems .

Advanced: How does this compound compare to fluorinated cyclopropane analogs?

Comparative Analysis:

Advanced: How to mitigate decomposition during storage?

Methodological Answer:

- Storage Conditions : Keep at −20°C under argon in amber vials; avoid exposure to light/moisture .

- Stabilizers : Add 1% w/v ascorbic acid to prevent iodine loss via radical scavenging .

- Monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water gradient) detects degradation products .

Advanced: What analytical techniques validate purity and identity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.